molecular formula C7H7F2NO2 B12953284 5-Amino-2-(difluoromethoxy)phenol

5-Amino-2-(difluoromethoxy)phenol

Katalognummer: B12953284
Molekulargewicht: 175.13 g/mol
InChI-Schlüssel: MCALVLCESOMKCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(difluoromethoxy)phenol is an organic compound that features both an amino group and a difluoromethoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(difluoromethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,5-difluorophenol with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(difluoromethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(difluoromethoxy)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets. For instance, as a fluorescent chemosensor, it binds to metal ions such as magnesium, causing a change in fluorescence intensity. This interaction is often due to the formation of a complex between the compound and the metal ion, which can be detected through spectroscopic methods .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecular targets .

Eigenschaften

Molekularformel

C7H7F2NO2

Molekulargewicht

175.13 g/mol

IUPAC-Name

5-amino-2-(difluoromethoxy)phenol

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(10)3-5(6)11/h1-3,7,11H,10H2

InChI-Schlüssel

MCALVLCESOMKCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)O)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.